D-Ribulose 5-phosphate sodium salt

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

disodium;[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h4-6,8-9H,1-2H2,(H2,10,11,12);;/q;2*+1/p-2/t4-,5+;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEPTNUBEFMKAU-CIFXRNLBSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Na2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578016 |

Source

|

| Record name | Disodium 5-O-phosphonato-D-ribulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-99-9 |

Source

|

| Record name | Disodium 5-O-phosphonato-D-ribulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribulose 5-phosphate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

D-Ribulose 5-Phosphate: The Metabolic Fulcrum of the Pentose Phosphate Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, operating in parallel to glycolysis to fulfill distinct and critical anabolic and homeostatic functions. At the heart of this pathway lies D-Ribulose 5-phosphate (Ru5P), a ketopentose that serves as the pivotal link between the pathway's oxidative and non-oxidative branches. This guide elucidates the central role of Ru5P, detailing its synthesis, its metabolic fate as determined by two key enzymes, and its ultimate impact on nucleotide biosynthesis, redox balance, and the synthesis of aromatic amino acids. We will explore the mechanistic underpinnings of the enzymes that govern its transformations and provide actionable protocols for their study, offering a comprehensive resource for professionals engaged in metabolic research and therapeutic development.

Introduction: Positioning the Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP), also known as the phosphogluconate pathway or hexose monophosphate shunt, is a cytosolic metabolic route that diverges from glycolysis at the level of glucose 6-phosphate (G6P).[1][2] Its primary roles are not catabolic for ATP production but rather anabolic and protective.[1] The pathway is fundamental for:

-

Generating Reducing Power: It is the principal source of NADPH (nicotinamide adenine dinucleotide phosphate, reduced), which is essential for reductive biosynthetic reactions (e.g., fatty acid and steroid synthesis) and for regenerating the antioxidant glutathione to combat oxidative stress.[3][4][5]

-

Producing Biosynthetic Precursors: It synthesizes pentose sugars, most notably D-ribose 5-phosphate (R5P), the foundational backbone for nucleotides and nucleic acids (DNA and RNA).[6][7]

-

Metabolizing Pentose Sugars: It provides a mechanism for the metabolic utilization of pentose sugars obtained from the diet or cellular turnover.

The PPP is bifurcated into two distinct but interconnected phases: an irreversible oxidative phase and a reversible non-oxidative phase.[1][3] D-Ribulose 5-phosphate is the terminal product of the oxidative phase and the primary substrate for the non-oxidative phase, placing it at the absolute center of the pathway's logic.[8][9]

The Oxidative Phase: Synthesis of D-Ribulose 5-Phosphate

The oxidative branch of the PPP is a unidirectional sequence of reactions that converts G6P into Ru5P, with the concomitant production of two molecules of NADPH for each molecule of G6P oxidized.[10]

-

Dehydrogenation of Glucose 6-Phosphate: The pathway is initiated and regulated at its rate-limiting step, the oxidation of G6P to 6-phosphoglucono-δ-lactone, catalyzed by glucose-6-phosphate dehydrogenase (G6PD). This reaction reduces the first molecule of NADP+ to NADPH.[1][11] The activity of G6PD is strongly inhibited by high concentrations of NADPH, making the entry of carbon into the PPP highly sensitive to the cell's redox state.[12]

-

Hydrolysis: The lactone is subsequently hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase.[1]

-

Oxidative Decarboxylation: In the final step, 6-phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield D-ribulose 5-phosphate, a molecule of CO₂, and the second molecule of NADPH.[5][8]

The product of this three-step process, Ru5P, is a five-carbon ketose phosphate that now stands at a critical metabolic crossroads.[8]

The Crucial Hub: The Metabolic Fates of D-Ribulose 5-Phosphate

The cellular requirement for nucleotide synthesis versus NADPH production dictates the subsequent fate of Ru5P. This metabolic decision is orchestrated by two key enzymes that channel Ru5P into distinct arms of the non-oxidative pathway.[3]

Isomerization to D-Ribose 5-Phosphate (R5P)

When the cell has a high demand for nucleic acid synthesis, such as during proliferation or DNA repair, Ru5P is isomerized to its aldose isomer, D-ribose 5-phosphate (R5P).[2][6]

-

Reaction: This enzyme catalyzes the reversible conversion of a ketose (Ru5P) to an aldose (R5P).[15][16] The reaction is thought to proceed through an enediol or enediolate intermediate, requiring acid-base catalysis within the enzyme's active site.[13][14]

-

Significance: R5P is the direct precursor for phosphoribosyl pyrophosphate (PRPP), an activated form of ribose used in the de novo and salvage pathways of purine and pyrimidine nucleotide synthesis.[6][7] Therefore, this isomerization directly links the PPP to the synthesis of DNA, RNA, and nucleotide cofactors like ATP, FAD, and NAD+.

Epimerization to D-Xylulose 5-Phosphate (Xu5P)

Alternatively, when the primary cellular need is for NADPH and not R5P, Ru5P is converted to D-xylulose 5-phosphate (Xu5P).

-

Enzyme: Ribulose-5-phosphate 3-epimerase (RPE), also known as phosphopentose epimerase.[17][18]

-

Reaction: RPE catalyzes the reversible inversion of the stereochemistry at the C3 carbon of Ru5P, yielding its epimer, Xu5P.[18][19] This reaction also proceeds via a metal-stabilized enediolate intermediate.[18][20][21]

-

Significance: Xu5P, along with R5P, serves as a key substrate for the carbon-shuffling reactions of the non-oxidative PPP. It is the ketose donor for the enzyme transketolase, which transfers a two-carbon unit from Xu5P to an aldose acceptor.[3][12] This initiates a series of interconversions that ultimately regenerate glycolytic intermediates (fructose 6-phosphate and glyceraldehyde 3-phosphate), allowing the carbon skeletons of pentoses to be recycled back into glycolysis.[22]

The central position of Ru5P is visualized in the pathway diagram below.

Caption: The central role of D-Ribulose 5-Phosphate in the PPP.

Quantitative Insights: Enzyme Kinetics

The partitioning of Ru5P is governed by the kinetic properties of RPI and RPE and the cellular concentrations of their substrates and products. Understanding these parameters is crucial for metabolic modeling and drug development.

| Enzyme | Organism | Substrate | K_m (µM) | Source |

| Ribose-5-phosphate isomerase A | Escherichia coli | R5P | 1300 | [14] |

| Ribose-5-phosphate isomerase A | Spinach | R5P | 2000 | [14] |

| Ribulose-5-P 3-epimerase | Human | Ru5P | ~300 | [21] |

| Ribulose-5-P 3-epimerase | Chlamydomonas reinhardtii | Ru5P | 120 | [23] |

Note: Kinetic parameters can vary significantly based on assay conditions (pH, temperature, metal ion concentration).

Experimental Protocols & Methodologies

Workflow for PPP Intermediate Analysis via LC-MS/MS

Analyzing the concentration of Ru5P and its isomers is key to understanding metabolic flux through the PPP. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

Caption: Workflow for quantifying PPP intermediates by LC-MS/MS.

Protocol: Spectrophotometric Assay for Ribulose-5-Phosphate 3-Epimerase (RPE) Activity

This protocol measures the activity of RPE in the direction of Xu5P formation. The production of Xu5P is coupled to the transketolase reaction, which also requires R5P. The glyceraldehyde-3-phosphate (GAP) produced is then measured by following the oxidation of NADH with glycerol-3-phosphate dehydrogenase.

Materials:

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.

-

Substrate: 10 mM D-Ribulose 5-phosphate (Ru5P).

-

Coupling Enzymes:

-

Transketolase (TKL)

-

Ribose-5-phosphate isomerase (RPI)

-

Triosephosphate isomerase (TPI)

-

Glycerol-3-phosphate dehydrogenase (GDH)

-

-

Cofactors: 0.2 mM Thiamine pyrophosphate (TPP), 0.2 mM NADH.

-

Enzyme Sample: Purified RPE or cell lysate.

-

96-well UV-transparent microplate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing reaction buffer, TPP, NADH, and all coupling enzymes (TKL, RPI, TPI, GDH). Keep on ice.

-

Aliquot Master Mix: Add 180 µL of the master mix to each well of the microplate.

-

Initiate Background Reading: Place the plate in the spectrophotometer and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.

-

Add Enzyme Sample: Add 10 µL of the enzyme sample (e.g., purified RPE) to each well. Mix gently.

-

Initiate Reaction: Start the reaction by adding 10 µL of 10 mM Ru5P substrate to each well.

-

Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH oxidation (decrease in A₃₄₀) is proportional to the rate of Xu5P production by RPE.

-

Calculate Activity: Use the Beer-Lambert law (Extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹) to calculate the rate of NADH consumption, which reflects the enzyme activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Conclusion: A Target for Therapeutic Intervention

D-Ribulose 5-phosphate is not merely an intermediate; it is a critical control point that balances the cell's need for biosynthetic precursors with its requirement for reductive power. The enzymes that dictate its fate, RPI and RPE, represent potential targets for therapeutic intervention. Inhibiting RPI could limit nucleotide synthesis in rapidly proliferating cancer cells, while modulating the PPP flux has implications for diseases involving oxidative stress. A thorough understanding of the synthesis and metabolism of Ru5P is therefore indispensable for researchers in oncology, metabolic diseases, and drug development.

References

-

Kruger, N. J., & von Schaewen, A. (2003). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Trends in Plant Science, 8(9), 429-436. [Link]

-

M-CSA. (n.d.). Ribose-5-phosphate isomerase. Mechanism and Catalytic Site Atlas. [Link]

-

Caruthers, J. M., et al. (2006). Crystal structure of D-ribulose-5-phosphate 3-epimerase from Escherichia coli. Protein Science, 15(6), 1469-1478. [Link]

-

Zhang, R., et al. (2003). Proposed mechanism of the reversible isomerization reaction of R5P to Ru5P catalyzed by ribose-5-phosphate isomerase from M. tuberculosis. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Ribose-5-phosphate isomerase. Wikipedia. [Link]

-

Aryal, S. (2023). Pentose Phosphate Pathway: Steps, Diagram, Uses. Microbe Notes. [Link]

-

UC Berkeley. (2008). Metabolism Lecture 5 — PENTOSE PHOSPHATE PATHWAY. MCB102 Course Material. [Link]

-

Akana, J., et al. (2006). Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: New insights from structural and biochemical studies on human RPE. The FASEB Journal. [Link]

-

Wikipedia contributors. (2023). Ribulose 5-phosphate. Wikipedia. [Link]

-

Kopp, J., et al. (1999). Structure and mechanism of the amphibolic enzyme D-ribulose-5-phosphate 3-epimerase from potato chloroplasts. Journal of Molecular Biology, 287(4), 761-771. [Link]

-

Zhang, R., et al. (2003). Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle. Structure, 11(1), 31-42. [Link]

-

user137. (2018). What is the difference between transaldolase and transketolase in the pentose phosphate pathway? Chemistry Stack Exchange. [Link]

-

Pixorize. (n.d.). Pentose Phosphate Pathway - Non-Oxidative Phase Mnemonic for MCAT. Pixorize. [Link]

-

P. aeruginosa Metabolome Database. (n.d.). D-Ribulose 5-phosphate (PAMDB000638). [Link]

-

Novichkov, P.S., et al. (2023). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 24(22), 16301. [Link]

-

Wikipedia contributors. (2023). Ribose 5-phosphate. Wikipedia. [Link]

-

Khan Academy. (n.d.). Pentose phosphate pathway. Khan Academy. [Link]

-

Let's Talk Academy. (2023). Ribose-5-Phosphate: The Essential Precursor for Nucleotide Synthesis Produced by the Pentose Phosphate Pathway. CSIR NET LIFE SCIENCE COACHING. [Link]

-

Kriel, J., et al. (2023). Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia. Research Collection. [Link]

-

Wikipedia contributors. (2023). Phosphopentose epimerase. Wikipedia. [Link]

-

AK Lectures. (2015). Nonoxidative Phase of Pentose Phosphate Pathway. YouTube. [Link]

-

AK Lectures. (n.d.). Nonoxidative Phase of Pentose Phosphate Pathway. [Link]

-

ResearchGate. (n.d.). Oxidative and Nonoxidative Reactions of the Pentose Phosphate Pathway. [Link]

-

Taylor & Francis. (n.d.). Ribulose 5-phosphate – Knowledge and References. [Link]

-

Jelakovic, S., et al. (2003). Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. The FASEB Journal, 17(1), 1-20. [Link]

-

Lemaire, S. D., et al. (2022). Structural and functional characterization of chloroplast ribulose-5-phosphate-3-epimerase from the model green microalga Chlamydomonas reinhardtii. bioRxiv. [Link]

-

Leisola, M., & Turunen, O. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology, 105(16-17), 6115-6130. [Link]

-

Xiong, Y., et al. (2021). Reduction in chloroplastic ribulose-5-phosphate-3-epimerase decreases photosynthetic capacity in Arabidopsis. Frontiers in Plant Science, 12, 730691. [Link]

-

Testbook. (n.d.). Ribulose-5-phosphate epimerase is involved in which one of the following processes? Testbook.com. [Link]

-

Wang, C., et al. (2023). D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint. Cell Death & Disease, 14(1), 1. [Link]

-

IUBMB. (n.d.). EC 5.1.3.1. Enzyme Nomenclature. [Link]

-

Taylor & Francis. (n.d.). Ribulose 5 phosphate – Knowledge and References. [Link]

-

medtigo Journal. (2024). Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease. [Link]

-

O'Farrell, K. A., et al. (2006). Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes. Journal of Molecular Microbiology and Biotechnology, 11(3-5), 294-309. [Link]

-

Sharkey, T. D. (2021). Pentose Phosphate Pathway Reactions in Photosynthesizing Cells. Plants, 10(6), 1226. [Link]

-

Novichkov, P. S., et al. (2023). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 24(22), 16301. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Pentose Phosphate Pathway - Non-Oxidative Phase Mnemonic for MCAT [pixorize.com]

- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. Ribulose 5-phosphate - Wikipedia [en.wikipedia.org]

- 9. Khan Academy [khanacademy.org]

- 10. mdpi.com [mdpi.com]

- 11. Overview of Pentose Phosphate Pathway - Creative Proteomics [metabolomics.creative-proteomics.com]

- 12. mcb.berkeley.edu [mcb.berkeley.edu]

- 13. Ribose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]

- 14. Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Structure and mechanism of the amphibolic enzyme D-ribulose-5-phosphate 3-epimerase from potato chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phosphopentose epimerase - Wikipedia [en.wikipedia.org]

- 19. prepp.in [prepp.in]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. aklectures.com [aklectures.com]

- 23. biorxiv.org [biorxiv.org]

Function of D-Ribulose 5-phosphate in the Calvin cycle.

An In-Depth Technical Guide to D-Ribulose 5-Phosphate in the Calvin Cycle: Mechanistic Dynamics, Metabolic Engineering, and Analytical Workflows

Executive Summary

In the landscape of cellular metabolism and synthetic biology, D-Ribulose 5-phosphate (Ru5P) is far more than a transient intermediate. As the terminal pentose phosphate in the regeneration phase of the Calvin-Benson-Bassham (CBB) cycle, Ru5P serves as the direct precursor to Ribulose 1,5-bisphosphate (RuBP)—the primary CO2 acceptor molecule[1][2].

For drug development professionals and bioengineers, Ru5P represents a highly valuable metabolic node. By manipulating the flux of Ru5P in photosynthetic chassis (such as cyanobacteria), researchers can bypass native regulatory bottlenecks to sustainably biomanufacture complex, high-value active pharmaceutical ingredients (APIs), such as terpenoids and isoprenoids[3][4]. This whitepaper dissects the biochemical function of Ru5P, its structural regulation via Phosphoribulokinase (PRK), its application in biopharma metabolic engineering, and the gold-standard LC-MS/MS protocols required for its precise quantification.

Mechanistic Role in the Calvin-Benson-Bassham Cycle

The CBB cycle is divided into three phases: carbon fixation, reduction, and regeneration[5]. The regeneration phase is a complex web of transketolase and aldolase reactions designed to convert three-carbon sugars (glyceraldehyde-3-phosphate) back into five-carbon sugars[2].

Ru5P is synthesized via two convergent enzymatic reactions in this phase:

-

Ribose-5-phosphate isomerase (RPI) catalyzes the reversible isomerization of Ribose 5-phosphate (R5P) to Ru5P[2].

-

Ribulose-5-phosphate 3-epimerase (RPE) catalyzes the epimerization of Xylulose 5-phosphate (Xu5P) to Ru5P[2][6].

Once the Ru5P pool is established, the cycle relies on Phosphoribulokinase (PRK) (EC 2.7.1.19). PRK catalyzes the irreversible, ATP-dependent phosphorylation of Ru5P at the C-1 position to generate RuBP[1][7]. Because PRK and Rubisco are unique to the CBB cycle, the conversion of Ru5P to RuBP is a committed step that acts as a thermodynamic sink, pulling the entire regeneration phase forward and dictating the overall metabolic rate of carbon fixation[1].

Structural Regulation of Phosphoribulokinase (PRK)

To prevent a futile cycle of ATP consumption in the dark, PRK is strictly regulated. In eukaryotic photosynthetic organisms, PRK activity is modulated by thioredoxin-mediated thiol-disulfide exchange[8].

Site-directed mutagenesis studies have pinpointed two critical cysteinyl residues at the active site: Cys16 and Cys55 [9].

-

Causality of Deactivation: Cys16 is positioned at the nucleotide-binding domain and serves as the primary target for oxidative deactivation[9][10].

-

Causality of Catalysis: Cys55 facilitates the catalytic binding of Ru5P. Replacing Cys55 with serine results in an 85–95% loss of wild-type activity and a 4- to 8-fold increase in the Michaelis constant (

) for Ru5P, demonstrating its essential role in substrate affinity[9]. Furthermore, PRK exhibits absolute specificity for Ru5P; it cannot phosphorylate structural isomers like Xu5P or Fructose 6-phosphate[1].

Table 1: Kinetic and Regulatory Parameters of Phosphoribulokinase (PRK)

| Parameter | Value / Characteristic | Mechanistic Implication |

| Substrate Specificity | D-Ribulose 5-phosphate (Ru5P) | High specificity prevents off-target phosphorylation of Xu5P/R5P[1]. |

| Cys16 Mutation (Ser16) | Retains 45–90% activity | Confirms Cys16 is regulatory (oxidative target), not strictly catalytic[9]. |

| Cys55 Mutation (Ser55) | 4-8x increase in | Confirms Cys55 is critical for Ru5P binding and catalytic facilitation[9]. |

| Allosteric Inhibitors | AMP, Phosphoenolpyruvate (PEP) | Links CBB cycle flux to cellular energy charge and glycolysis[8]. |

Application in Biopharma: The Engineered "Ru5P Shunt"

In modern drug development, cyanobacteria (e.g., Synechococcus elongatus) are engineered as photoautotrophic cell factories to produce terpenoids—a massive class of natural products that includes antimalarials (artemisinin) and chemotherapeutics (Taxol precursors)[3][4].

Traditionally, cyanobacterial terpenoid synthesis relies on the methylerythritol phosphate (MEP) pathway. However, the first step—catalyzed by 1-deoxy-D-xylulose-5-phosphate (DXP) synthase (DXS)—is heavily regulated and suffers from severe carbon loss[3][11].

The Ru5P Shunt Innovation: Metabolic engineers have recently bypassed this bottleneck by creating a direct "Ru5P shunt." By identifying and introducing mutant RibB variants (e.g., RibB 90-92del), researchers can directly convert the highly abundant Ru5P from the Calvin cycle into DXP, completely bypassing the DXS-targeted regulations[3]. This direct carbon flow from Ru5P significantly enhances the photosynthetic production of therapeutic isoprenoids, achieving unprecedented titers under continuous light conditions[3][11].

Caption: Metabolic flux of Ru5P showing the native CBB cycle and the engineered Ru5P shunt for bioproduction.

Experimental Workflow: LC-MS/MS Quantification of Ru5P

To engineer pathways like the Ru5P shunt, researchers must accurately quantify intracellular Ru5P pool sizes. This presents a severe analytical challenge: Ru5P, R5P, and Xu5P are structural isomers with identical molecular masses and highly similar fragmentation patterns[12][13]. Standard reverse-phase chromatography cannot resolve them.

To establish a self-validating, highly accurate analytical system, a specialized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing ion-pair reagents or Hydrophilic Interaction Liquid Chromatography (HILIC) is required[12][14].

Step-by-Step Methodology

Step 1: Rapid Quenching and Extraction

-

Causality: PRK acts on the order of milliseconds. Slow harvesting leads to the artificial depletion of Ru5P.

-

Action: Rapidly quench the cyanobacterial or plant cell culture by injecting it directly into liquid nitrogen or cold methanol (-80°C)[13][15].

-

Extraction: Lyse cells using a cold methanol/acetonitrile/water (2:2:1 v/v/v) extraction buffer. Avoid Trichloroacetic acid (TCA), as it causes severe ion suppression in downstream MS analysis[15].

Step 2: Stable Isotope-Labeled Internal Standards (SIL-IS) Spiking

-

Causality: Biological matrices suppress electrospray ionization (ESI) efficiency unpredictably.

-

Action: Spike the extraction buffer with

-labeled Ru5P (or a universal

Step 3: Chromatographic Separation (Isomer Resolution)

-

Action: Inject the supernatant onto a specialized polymer-based amino column or use an ion-pair reagent method (e.g., tributylamine/acetic acid) on a C18 column[14][16].

-

Gradient: Utilize a highly optimized gradient of ammonium acetate and acetonitrile. A wide range of acetonitrile (e.g., starting at 90% and dropping to 10%) is critical to separate the pentose phosphate isomers (Ru5P from R5P and Xu5P) based on their subtle polarity differences[12].

Step 4: MS/MS Detection (Negative ESI MRM)

-

Action: Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode[12][15].

-

Detection: Use Multiple Reaction Monitoring (MRM) to track the specific mass-to-charge (m/z) transitions for Ru5P (typically m/z 229

97). Quantify the peak area of endogenous Ru5P relative to the

Caption: Step-by-step LC-MS/MS analytical workflow for the precise quantification of intracellular Ru5P.

References

-

Phosphoribulokinase - Wikipedia. Wikipedia. Available at: [Link]

-

Calvin Cycle - SATHEE. IIT Kanpur. Available at:[Link]

-

A Ribulose-5-phosphate Shunt from the Calvin-Benson Cycle to Methylerythritol Phosphate Pathway for Enhancing Photosynthetic Terpenoid Production. PubMed (NIH). Available at:[Link]

-

Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate. PMC (NIH). Available at:[Link]

-

5.12E: Regulation of the Calvin Cycle. Biology LibreTexts. Available at:[Link]

-

Team:Bielefeld-CeBiTec/Project/CO2-fixation/CalvinCycle. iGEM. Available at:[Link]

-

A Ribulose-5-phosphate Shunt from the Calvin–Benson Cycle to Methylerythritol Phosphate Pathway for Enhancing Photosynthetic Terpenoid Production. ACS Synthetic Biology. Available at:[Link]

-

New Applications of Synthetic Biology Tools for Cyanobacterial Metabolic Engineering. Frontiers. Available at:[Link]

-

Memory and imprinting effects in multienzyme complexes--II. Kinetics of the bienzyme complex from Chlamydomonas reinhardtii and hysteretic activation of chloroplast oxidized phosphoribulokinase. PubMed (NIH). Available at:[Link]

-

Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany. Available at:[Link]

-

Cyanobacteria: Promising biocatalysts for sustainable chemical production. PMC (NIH). Available at:[Link]

-

Optimal energy and redox metabolism in the cyanobacterium Synechocystis sp. PCC 6803. bioRxiv. Available at:[Link]

-

Metabolite profiles reveal interspecific variation in operation of the Calvin–Benson cycle in both C4 and C3 plants. PMC (NIH). Available at:[Link]

-

Catalytic nonessentiality of an active-site cysteinyl residue of phosphoribulokinase. PubMed (NIH). Available at:[Link]

-

Liquid Chromatography Coupled to Refractive Index or Mass Spectrometric Detection for Metabolite Profiling in Lysate-based Cell-Free Systems. OSTI.gov. Available at:[Link]

-

Memory and imprinting effects in multienzyme complexes--II. Kinetics of the bienzyme complex from Chlamydomonas reinhardtii and hysteretic activation of chloroplast oxidized phosphoribulokinase (1997). SciSpace. Available at:[Link]

-

Phosphoribulokinase: Current Perspectives on the Structure/Function Basis for Regulation and Catalysis. ResearchGate. Available at:[Link]

-

LC-MS based Metabolomics. Technical University of Denmark. Available at:[Link]

-

Roles of cysteinyl residues of phosphoribulokinase as examined by site-directed mutagenesis. PubMed (NIH). Available at: [Link]

-

LC/MS/MS Method Package for Primary Metabolites. Shimadzu. Available at:[Link]

Sources

- 1. Phosphoribulokinase - Wikipedia [en.wikipedia.org]

- 2. Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Ribulose-5-phosphate Shunt from the Calvin-Benson Cycle to Methylerythritol Phosphate Pathway for Enhancing Photosynthetic Terpenoid Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanobacteria: Promising biocatalysts for sustainable chemical production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SATHEE: Calvin Cycle [sathee.iitk.ac.in]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Team:Bielefeld-CeBiTec/Project/CO2-fixation/CalvinCycle - 2014.igem.org [2014.igem.org]

- 8. researchgate.net [researchgate.net]

- 9. Roles of cysteinyl residues of phosphoribulokinase as examined by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalytic nonessentiality of an active-site cysteinyl residue of phosphoribulokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Metabolite profiles reveal interspecific variation in operation of the Calvin–Benson cycle in both C4 and C3 plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC/MS/MS Method Package for Primary Metabolites : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. osti.gov [osti.gov]

- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

An In-depth Technical Guide to D-Ribulose 5-Phosphate Sodium Salt: From Core Metabolism to Advanced Research Applications

This guide provides a comprehensive technical overview of D-Ribulose 5-phosphate (Ru5P) sodium salt, a pivotal intermediate in cellular metabolism. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, profound biochemical significance, and its practical applications in the laboratory. We will explore not just the "what," but the "why," offering field-proven insights into experimental design and methodology.

Foundational Understanding: Chemical Identity and Structure

D-Ribulose 5-phosphate is a phosphorylated ketopentose, meaning it is a five-carbon sugar with a ketone group and a phosphate group. In biological systems, it exists as the D-enantiomer.[1] For laboratory applications, it is commonly supplied as a more stable sodium salt.[2] Its identity is defined by a unique set of chemical identifiers.

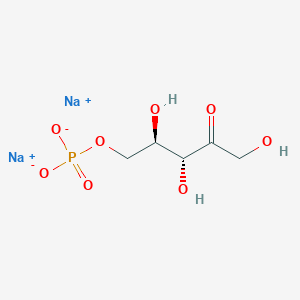

The fundamental structure consists of a five-carbon backbone. The ketone group is at the C2 position, and the phosphate group is esterified to the hydroxyl group at the C5 position.

Caption: Linear structure of D-Ribulose 5-phosphate.

Table 1: Chemical Identifiers for D-Ribulose 5-Phosphate and its Sodium Salt

| Identifier | Value | Source(s) |

| IUPAC Name | disodium;[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] phosphate | [1][3] |

| CAS Number | 18265-46-8 (for xNa+ salt); 76054-75-6; 108321-99-9 (for disodium salt) | [3][4][5] |

| Chemical Formula | C₅H₁₁O₈P · xNa⁺ | [4] |

| Molecular Weight | 230.11 g/mol (free acid basis) | [4][6] |

| InChI (Disodium Salt) | 1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11,12);;/h4-6,8-9H,1-2H2,(H2,10,11,12);;/q;2*+1/p-2/t4-,5+;;/m1../s1 | [3][7] |

| SMILES (Disodium Salt) | C(CO)O">C@HO)OP(=O)([O-])[O-].[Na+].[Na+] | [3][7] |

Physicochemical Properties and Handling

The sodium salt of Ru5P is typically a white to faint yellow powder.[6] Its stability and solubility are critical considerations for experimental design.

Trustworthiness through Proper Handling: The integrity of any experiment utilizing Ru5P begins with its correct preparation. As a phosphorylated sugar, it is susceptible to hydrolysis, particularly at acidic pH or elevated temperatures. Therefore, preparing fresh solutions in an appropriate buffer and storing them correctly is paramount to obtaining reproducible results.

Table 2: Physicochemical Properties and Storage Recommendations

| Property | Value / Recommendation | Source(s) |

| Appearance | White to faint yellow powder/crystalline solid | [6][8] |

| Solubility | Soluble in water (50 mg/mL); PBS (pH 7.2) (10 mg/mL) | [5][8] |

| Purity | Typically ≥90% (HPLC) | [4][7] |

| Storage Temperature | -20°C | [5] |

| Solution Stability | Prepare solutions fresh. For stock solutions, store at -80°C for up to 6 months.[9] Avoid repeated freeze-thaw cycles. | [9] |

The Central Hub of Metabolism: Biochemical Significance

D-Ribulose 5-phosphate is not merely a metabolite; it is a critical nexus linking major metabolic pathways. Its primary role is within the Pentose Phosphate Pathway (PPP), but it also features in photosynthesis and the biosynthesis of essential molecules.[5][10][11]

The Pentose Phosphate Pathway (PPP)

The PPP, also known as the hexose monophosphate shunt, runs parallel to glycolysis in the cytosol.[12][13] It has two main functions: generating NADPH for reductive biosynthesis and protecting against oxidative stress, and producing precursors for nucleotide synthesis.[14][15] The pathway is divided into an oxidative and a non-oxidative phase.

-

Oxidative Phase: In this irreversible phase, glucose-6-phosphate is oxidized, leading to the production of two molecules of NADPH, the release of one molecule of CO₂, and the formation of D-Ribulose 5-phosphate.[12][13] This phase is the primary source of cellular NADPH.

-

Non-Oxidative Phase: Ru5P is the entry point to this reversible phase.[12] Here, it stands at a crucial branch point, where its fate is determined by the cell's metabolic needs.

-

Isomerization to D-Ribose 5-phosphate (R5P): Catalyzed by Ribose-5-phosphate isomerase (RPI) , this reaction produces the essential precursor for the synthesis of nucleotides (ATP, GTP, etc.), coenzymes (NAD⁺, FAD, Coenzyme A), and nucleic acids (DNA and RNA).[10][11][16]

-

Epimerization to D-Xylulose 5-phosphate (Xu5P): Catalyzed by D-ribulose 5-phosphate 3-epimerase (RPE) , this reaction produces Xu5P.[11][17] Xu5P, along with R5P, is then acted upon by transketolase and transaldolase to regenerate glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate.[13][17] This allows the carbon skeletons of pentoses to be recycled back into glycolysis when the cell's primary need is for NADPH rather than nucleotide precursors.

-

Caption: D-Ribulose 5-Phosphate as the central hub of the Pentose Phosphate Pathway.

Other Key Metabolic Roles

-

Photosynthesis (Calvin Cycle): In photosynthetic organisms, Ru5P is phosphorylated by phosphoribulokinase to form ribulose-1,5-bisphosphate (RuBP), the molecule that captures atmospheric CO₂ in the first major step of carbon fixation.[11][18]

-

Biosynthesis: Ru5P is an intermediate in the synthesis of molecules like lipopolysaccharides and certain amino acids in various organisms.[5][8]

Applications in Research and Drug Development

The central role of Ru5P makes it and its associated enzymes valuable tools and targets in research.

-

Enzyme Characterization: D-Ribulose 5-phosphate sodium salt is the essential substrate for studying the kinetics, mechanism, and inhibition of Ribose-5-phosphate isomerase (RPI) and Ribulose-5-phosphate 3-epimerase (RPE).[16][17]

-

Metabolomics and Flux Analysis: Quantifying levels of Ru5P helps researchers understand the metabolic state of cells and the flux through the PPP, which is often dysregulated in diseases like cancer.[19]

-

Drug Discovery Target: The enzymes that metabolize Ru5P are being investigated as potential drug targets. For example, since the PPP is crucial for rapidly proliferating cancer cells and certain parasites (like trypanosomatids), inhibiting RPI or RPE presents a potential therapeutic strategy.[15][16]

Experimental Protocols: A Practical Guide

Expertise in Action: The choice of assay for an enzyme like RPE depends on the need for continuous versus endpoint measurement and the availability of specific coupling enzymes. The coupled spectrophotometric assay is widely adopted because it allows for real-time monitoring of enzyme activity by tracking the oxidation of NADH, a robust and easily detectable chromophore.

Protocol 1: Preparation of a 100 mM Stock Solution of D-Ribulose 5-Phosphate Sodium Salt

-

Pre-calculation: Determine the required mass of the sodium salt. Note that the molecular weight can vary based on the number of sodium ions and hydration state. Use the molecular weight of the free acid (230.11 g/mol ) and the purity specified by the manufacturer for an accurate calculation. For this example, we assume a disodium salt (MW ≈ 274.07 g/mol ).

-

Weighing: On a calibrated analytical balance, accurately weigh the required amount of D-Ribulose 5-phosphate sodium salt powder. Perform this in a low-humidity environment if possible.

-

Dissolution: Add the powder to a sterile conical tube. Add a volume of high-purity, nuclease-free water (or a suitable buffer like 50 mM Tris-HCl, pH 7.5) to achieve a concentration slightly less than the final target volume. Vortex gently until fully dissolved. The solution should be clear and colorless to faintly yellow.

-

pH Adjustment (Critical): Check the pH of the solution. Adjust to a neutral pH (e.g., 7.0-7.5) using dilute NaOH or HCl. This is crucial for stability and for mimicking physiological conditions.

-

Final Volume: Bring the solution to the final desired volume with the same solvent.

-

Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store immediately at -20°C or, for long-term storage, at -80°C.

Protocol 2: Continuous Spectrophotometric Assay for D-Ribulose 5-Phosphate 3-Epimerase (RPE) Activity

This protocol is based on a well-established enzyme-coupled assay.[17][20] The production of D-xylulose 5-phosphate by RPE is coupled to three other enzymatic reactions, culminating in the oxidation of NADH to NAD⁺, which is monitored by the decrease in absorbance at 340 nm.

Principle:

-

RPE: D-Ribulose 5-Phosphate → D-Xylulose 5-Phosphate

-

Transketolase: D-Xylulose 5-Phosphate + D-Ribose 5-Phosphate → Sedoheptulose 7-Phosphate + Glyceraldehyde 3-Phosphate

-

Triosephosphate Isomerase (TIM): Glyceraldehyde 3-Phosphate → Dihydroxyacetone Phosphate

-

Glycerol-3-Phosphate Dehydrogenase (GDH): Dihydroxyacetone Phosphate + NADH + H⁺ → Glycerol-3-Phosphate + NAD⁺

Reagents:

-

Assay Buffer: 50 mM Glycylglycine or Tris-HCl, pH 7.7

-

7.5 mM MgCl₂

-

0.001 mg/mL Thiamine Pyrophosphate (Cocarboxylase)

-

0.25 mM NADH

-

Coupling Enzymes: Transketolase (~1 U/mL), Triosephosphate Isomerase (~10 U/mL), α-Glycerophosphate Dehydrogenase (~1 U/mL)

-

Substrate: 2 mM D-Ribulose 5-Phosphate (prepared from the stock solution in Protocol 5.1)

-

Enzyme Sample: Purified RPE or cell lysate containing RPE activity.

Procedure:

-

Setup Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C or 37°C.

-

Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, MgCl₂, thiamine pyrophosphate, NADH, and all three coupling enzymes. Prepare enough for all your reactions plus a small excess.

-

Blank Reaction: To a cuvette, add the master mix and the RPE enzyme sample. Let it incubate for 2-3 minutes to establish a stable baseline. This accounts for any NADH oxidase activity present in the sample.

-

Initiate Reaction: Start the reaction by adding the D-Ribulose 5-phosphate substrate to the cuvette. Mix quickly but gently (e.g., by inverting with parafilm or using a plunger).

-

Monitor Absorbance: Immediately begin recording the absorbance at 340 nm for 5-10 minutes. A linear decrease in absorbance over time indicates enzyme activity.

-

Calculate Activity: The rate of reaction is calculated using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹. One unit of RPE activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of NADH per minute under the specified conditions.[17]

Caption: Workflow for the spectrophotometric assay of RPE activity.

Safety and Handling

D-Ribulose 5-phosphate sodium salt is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the powder.[4] If working with significant quantities of powder, a dust mask is recommended.

Conclusion

D-Ribulose 5-phosphate sodium salt is more than a mere chemical reagent; it is a key to unlocking fundamental aspects of cellular metabolism. Its position at the crossroads of NADPH production, nucleotide synthesis, and glycolysis makes it an indispensable tool for researchers. A thorough understanding of its chemical properties, biochemical roles, and the causality behind robust experimental protocols is essential for leveraging its full potential in basic research and the development of novel therapeutics.

References

-

D-Ribulose 5-phosphate | C5H11O8P | CID 439184 - PubChem. National Center for Biotechnology Information. [Link]

-

Ribulose 5 phosphate – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

-

D-Ribulose 5-phosphate sodium salt | C5H9Na2O8P | CID 15756092 - PubChem. National Center for Biotechnology Information. [Link]

-

Ribulose 5-phosphate - Wikipedia. Wikipedia. [Link]

-

Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. MDPI. [Link]

-

Spectrophotometric and radioenzymatic determination of ribose-5-phosphate - PubMed. National Center for Biotechnology Information. [Link]

-

Practical synthesis of 5-phospho-D-ribosyl .alpha.-1-pyrophosphate (PRPP): enzymatic routes from ribose 5-phosphate or ribose | Journal of the American Chemical Society. American Chemical Society Publications. [Link]

-

Pentose phosphate pathway (article) | Khan Academy. Khan Academy. [Link]

-

Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC. National Center for Biotechnology Information. [Link]

-

Pentose Phosphate Pathway - SMPDB. The Small Molecule Pathway Database. [Link]

-

Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes - PMC. National Center for Biotechnology Information. [Link]

-

Metabolism Lecture 5 — PENTOSE PHOSPHATE PATHWAY — Restricted for students enrolled in MCB102, UC Berkeley. UC Berkeley. [Link]

-

(PDF) Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: New insights from structural and biochemical studies on human RPE - ResearchGate. ResearchGate. [Link]

-

Purification, properties and assay of D-ribulose 5-phosphate 3-epimerase from human erythrocytes - PubMed Central. National Center for Biotechnology Information. [Link]

-

D-ribulose-1,5-bisphosphate Analysis Service - Mtoz Biolabs. Mtoz Biolabs. [Link]

-

Ribose-5-phosphate isomerases: characteristics, structural features, and applications. SpringerLink. [Link]

-

Ribose-5-phosphate isomerase - M-CSA Mechanism and Catalytic Site Atlas. M-CSA. [Link]

-

Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: New Insights From Structural and Biochemical Studies on Human RPE - PubMed. National Center for Biotechnology Information. [Link]

Sources

- 1. D-Ribulose 5-phosphate | C5H11O8P | CID 439184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. D-Ribulose 5-phosphate sodium salt | C5H9Na2O8P | CID 15756092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-リブロース 5-リン酸 ナトリウム塩 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. D-Ribulose-5-phosphate sodium salt | Ru5P sodium salt | TargetMol [targetmol.com]

- 6. D-Ribulose 5-phosphate sodium salt | CymitQuimica [cymitquimica.com]

- 7. D-Ribulose 5-phosphate CAS No. 93-87-8 Sigma Aldrich [sigmaaldrich.com]

- 8. biomol.com [biomol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Ribulose 5-phosphate - Wikipedia [en.wikipedia.org]

- 12. Khan Academy [khanacademy.org]

- 13. SMPDB [smpdb.ca]

- 14. Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ribose-5-phosphate isomerases: characteristics, structural features, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. D-ribulose-1,5-bisphosphate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 19. D-Ribulose-5-phosphate (sodium salt) | 76054-75-6 [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

Biosynthesis of D-Ribulose 5-phosphate: A Comparative Technical Guide

Topic: Biosynthesis of D-Ribulose 5-phosphate in Prokaryotes vs. Eukaryotes Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

D-Ribulose 5-phosphate (Ru5P) is the obligate intermediate connecting the oxidative and non-oxidative branches of the Pentose Phosphate Pathway (PPP).[1][2] It serves as the central metabolic hub for nucleotide biosynthesis, aromatic amino acid production, and redox homeostasis via NADPH generation.[1] While the fundamental stoichiometry of Ru5P synthesis is conserved, significant divergence exists between prokaryotic and eukaryotic domains regarding enzymatic regulation, subcellular compartmentalization, and alternative biosynthetic routes (e.g., in Archaea). This guide analyzes these mechanistic differences, providing actionable protocols for quantification and highlighting Ru5P-generating enzymes as therapeutic targets in pathogenic trypanosomes and bacteria.[1]

Molecular Architecture & Metabolic Context

Target Molecule: D-Ribulose 5-phosphate (Ru5P)[1][2][3][4][5]

-

Chemical Formula:

[1] -

Role: Ketose-phosphate precursor.[1]

-

Critical Distinction: Ru5P is a ketose .[1] It must be distinguished from its aldose isomer, Ribose 5-phosphate (R5P), which is the direct precursor for PRPP and nucleotide synthesis.[1]

Metabolic Position: Ru5P acts as the "gearbox" of the PPP.[2]

-

Input: Generated via oxidative decarboxylation of 6-phosphogluconate.

-

Output A (Isomerization): Converted to Ribose 5-phosphate (R5P) for RNA/DNA.

-

Output B (Epimerization): Converted to Xylulose 5-phosphate (Xu5P) for the non-oxidative shuffling of carbons back to glycolysis.[1]

Biosynthetic Pathways: Comparative Analysis

3.1 The Canonical Oxidative Route (Eukaryotes & Most Bacteria)

In both mammals and bacteria like E. coli, Ru5P is primarily generated through the oxidative branch of the PPP. This is an irreversible, NADPH-generating sequence.[1]

-

Step 1: Glucose 6-phosphate

6-Phosphogluconolactone + NADPH[1] -

Step 2: 6-Phosphogluconolactone

6-Phosphogluconate (6PG)[1][4] -

Step 3 (The Ru5P Generator): 6-Phosphogluconate

Ru5P +

Key Differences:

-

Eukaryotes: The pathway is cytosolic.[6] In plants, a parallel pathway exists in plastids (Calvin Cycle context).[1] Regulation is allosterically tight, driven by the cytosolic NADP+/NADPH ratio.

-

Prokaryotes: The pathway is cytosolic. In E. coli, 6PGD (encoded by gnd) is constitutively expressed but modulated by growth rate.[1]

3.2 The Archaeal Divergence (Reverse & Alternative Routes)

Many Archaea (e.g., Methanocaldococcus jannaschii) lack the oxidative PPP enzymes (G6PDH, 6PGD).[1] They cannot generate Ru5P via oxidative decarboxylation.[1]

-

Route A (Reverse Non-Oxidative): Ru5P is synthesized "backwards" from glycolytic intermediates (Fructose 6-P + GAP) via Transketolase and Transaldolase.[1][7]

-

Route B (Ribulose Monophosphate - RuMP): In some methanogens, Ru5P is derived from 3-hexulose-6-phosphate via formaldehyde fixation/loss, completely bypassing the canonical PPP.[1]

Visualization: Pathway Flux & Logic

Caption: Central role of Ru5P connecting oxidative generation (blue) with non-oxidative interconversion (yellow).[1][2][4][7][8] Dotted lines indicate reverse flux common in Archaea.

Enzymology: Deep Dive

5.1 6-Phosphogluconate Dehydrogenase (6PGD) [1][2][9]

-

Reaction: 6-Phosphogluconate +

-

Mechanism: Oxidative decarboxylation via a 3-keto-6-phosphogluconate intermediate.[1]

-

Structural Comparison:

-

Mammalian (Ovis aries/Homo sapiens): Homodimer. C-terminal tail interacts with the cofactor binding domain.[1]

-

Trypanosomal (T. brucei):[1] Homodimer but lacks the specific "tail" interactions seen in mammals, creating a distinct hydrophobic pocket near the active site. This structural divergence is the basis for selective inhibitor design (e.g., phosphonated carbohydrate analogs).[1]

-

Bacterial (E. coli):[1][10][11] High specificity for NADP+ (

for NADP+ is ~400x higher than NAD+).[1]

-

5.2 Ribulose-5-Phosphate 3-Epimerase (RPE) [1]

-

Reaction: Ru5P

Xu5P -

Mechanism: Acid/base catalysis via a cis-2,3-enediolate intermediate.[1]

-

Metalloprotein Status:

5.3 Kinetic Parameters Comparison

| Enzyme | Organism | Substrate | Notes | |

| 6PGD | E. coli | 6-Phosphogluconate | ~30 | Strictly NADP+ (mostly) |

| 6PGD | H. sapiens (RBC) | 6-Phosphogluconate | ~15-25 | Inhibited by NADPH |

| RPE | S. cerevisiae | Ru5P | 1.5 mM | High |

| RPE | E. coli | Ru5P | ~0.2 - 0.6 mM | Fe-dependent; ROS sensitive |

Experimental Protocols

Protocol A: Spectrophotometric Quantification of Ru5P

Principle: Ru5P is difficult to quantify directly due to rapid isomerization.[1] This coupled assay converts Ru5P to R5P (via RPI) and then consumes R5P using PRPP synthetase or couples it back to a dehydrogenase reaction.[1]

-

System: Coupled enzyme assay monitoring NADH/NADPH at 340 nm.

-

Preparation: Prepare cell lysate in Tris-HCl (pH 7.5) with protease inhibitors.[1]

-

Reaction Mix: Buffer,

, Thiamine Pyrophosphate (TPP), and excess Ribose-5-phosphate Isomerase (RPI) .[1] -

Initiation: Add sample containing Ru5P.

-

Coupling: To measure the specific Ru5P pool, one often drives the reaction toward 6PG using 6-phosphogluconate dehydrogenase in reverse (reductive carboxylation - difficult) or forward by adding Transketolase + NADH-coupled glycolytic enzymes.[1]

-

Preferred Method (LC-MS): For precise differentiation between Ru5P, R5P, and Xu5P, enzymatic assays often fail due to equilibrium issues.[1] Use Protocol B.

-

Protocol B: LC-MS/MS with Derivatization (Gold Standard)

Principle: Ru5P, R5P, and Xu5P are isomers with identical mass.[1] They must be chromatographically separated or derivatized to lock the ring/chain forms.

-

Quenching: Rapidly quench cell culture (e.g., E. coli or HeLa) in -40°C methanol (60%).

-

Extraction: Chloroform/Methanol extraction to remove lipids.[1]

-

Derivatization: React aqueous phase with O-ethylhydroxylamine or methoxyamine . This locks the keto-group of Ru5P and the aldehyde of R5P into oxime derivatives, preventing thermal isomerization during the run.

-

Analysis: Run on a C18 or HILIC column.[1]

Therapeutic Implications

1. Anti-Trypanosomal Drugs (Sleeping Sickness):

-

Target:6PGD .[1]

-

Rationale:Trypanosoma brucei relies entirely on the PPP for NADPH (no other sources like malic enzyme).[1]

-

Mechanism:[3][5][9] Selective inhibitors exploit the structural difference in the cofactor binding pocket (the "tail" region) between human and parasite 6PGD.

-

Status: High-priority target for drug development.[1]

2. Antibiotic Potentiation in Bacteria:

-

Target:RPE (Iron center). [1]

-

Rationale: Bacterial RPE relies on

.[1] Oxidative stress (induced by bactericidal antibiotics) damages this center, stalling the PPP.[1] -

Strategy: Drugs that increase ROS production or chelate intracellular iron can synergize with standard antibiotics by collapsing the Ru5P

Xu5P equilibrium, starving the cell of nucleotide precursors.

References

-

Hanau, S., et al. (2004).[1] "6-Phosphogluconate Dehydrogenase: A Target for Drugs in African Trypanosomes." Current Medicinal Chemistry. Link

-

Sorensen, K.I., & Hove-Jensen, B. (1996).[1] "Ribose-5-phosphate isomerase from Escherichia coli K-12: properties and characterization of the enzyme and the gene." Journal of Bacteriology. Link

-

Kruger, N.J., & von Schaewen, A. (2003).[1] "The oxidative pentose phosphate pathway: structure and organisation." Current Opinion in Plant Biology. Link

-

Grochowski, L.L., et al. (2005).[1] "Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes." Journal of Bacteriology. Link

-

Rippa, M., et al. (1998).[1] "The mechanism of action of 6-phosphogluconate dehydrogenase investigated by a comparison of the enzyme from different species."[9] Biochimica et Biophysica Acta. Link

-

Sobota, J.M., & Imlay, J.A. (2011).[1] "Iron enzyme ribulose-5-phosphate 3-epimerase in Escherichia coli is rapidly damaged by hydrogen peroxide but can be protected by manganese."[1] Proceedings of the National Academy of Sciences. Link

Sources

- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Phosphopentose epimerase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Ribose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]

- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Phosphogluconate dehydrogenase: the mechanism of action investigated by a comparison of the enzyme from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. idv.sinica.edu.tw [idv.sinica.edu.tw]

- 12. researchgate.net [researchgate.net]

- 13. Glucose-6-Phosphate Dehydrogenase from Escherichia coli and from a “High-Level” Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iron enzyme ribulose-5-phosphate 3-epimerase in Escherichia coli is rapidly damaged by hydrogen peroxide but can be protected by manganese - PMC [pmc.ncbi.nlm.nih.gov]

D-Ribulose 5-Phosphate: The Critical Nexus in Nucleotide Biosynthesis and Metabolic Flux

Executive Summary

D-Ribulose 5-phosphate (Ru5P) is a pivotal intermediate in the pentose phosphate pathway (PPP). It serves as the primary metabolic branch point connecting central carbon metabolism to the de novo biosynthesis of purine and pyrimidine nucleotides ()[1]. For researchers and drug development professionals, understanding the kinetic flux of Ru5P into 5-phosphoribosyl-1-pyrophosphate (PRPP) provides actionable insights into cellular proliferation, cancer metabolism, and targeted antimicrobial therapies ()[2]. This technical guide delineates the mechanistic pathways, quantitative enzyme kinetics, and validated experimental protocols for tracing and assaying Ru5P-driven nucleotide synthesis.

Mechanistic Pathway: From Ru5P to PRPP

The transition from carbon metabolism to nucleotide synthesis is governed by a tightly regulated two-step enzymatic cascade:

-

Isomerization : Ru5P, generated in the oxidative phase of the PPP, is reversibly isomerized to D-ribose 5-phosphate (R5P) by Ribose-5-phosphate isomerase (RPIA) ()[3]. This non-oxidative step is critical for maintaining the R5P pool required for nucleic acid synthesis without generating excess reducing equivalents (NADPH), which is essential during rapid cell division ()[4].

-

Pyrophosphorylation : R5P is subsequently activated by Phosphoribosyl pyrophosphate synthetase (PRPS) . This enzyme transfers the

-diphosphoryl group from ATP to the C-1 hydroxyl of R5P, forming PRPP and AMP ()[5]. PRPP acts as the universal activated sugar donor for phosphoribosyltransferases in both de novo and salvage nucleotide synthesis pathways ()[5].

Metabolic Flux: D-Ribulose 5-Phosphate to Nucleotide Biosynthesis.

Quantitative Enzyme Kinetics & Structural Dynamics

To manipulate nucleotide synthesis for therapeutic purposes, one must understand the catalytic efficiency of the enzymes governing the Ru5P

Table 1: Kinetic Parameters of Key Pathway Enzymes

| Enzyme | Source Organism | Substrate | Catalytic Efficiency ( | Reference | ||

| RpiA | Escherichia coli | Ribose-5-phosphate | 3.1 - 4.4 | 2100 | ~4.7 | ()[3] |

| RpiA | Thermus thermophilus | Ribose-5-phosphate | 1.63 | 1072 | ~6.5 | ()[6] |

| RpiB | Curtobacterium | Ribulose-5-phosphate | 320 | 4769 | 14.9 | ()[7] |

Causality in Experimental Choices: The exceptionally high

Experimental Methodologies: Tracing and Validation

To study the flux of Ru5P into nucleotides, researchers must employ self-validating protocols that measure both the absolute concentration of intermediates and the specific activity of the rate-limiting enzymes ()[9].

Protocol 1: Isotopic Tracing of Ru5P Flux using C-Glucose and GC-MS

This protocol allows researchers to track the carbon backbone of glucose through the PPP into Ru5P and ultimately into the PRPP pool ()[10].

Step-by-Step Methodology:

-

Cell Culture & Labeling: Culture cells in media containing 10 mM [U-

C]glucose for 24 hours to achieve an isotopic steady state. -

Metabolite Extraction: Rapidly quench metabolism using cold (-80°C) 80% methanol to precipitate proteins and halt enzymatic activity.

-

Derivatization: Lyophilize the extract and derivatize using isobutyl chlorocarbonate in a water-methanol-pyridine mixture to stabilize the highly polar phosphate groups for gas chromatography ()[10].

-

GC-MS Analysis: Quantify the M+5 mass isotopomers of Ru5P and PRPP using selected ion monitoring (SIM) in chemical ionization mode. Utilize

C

Causality Check: Cold methanol quenching is absolutely critical because PRPP has a half-life of mere seconds at room temperature due to spontaneous hydrolysis and high cellular phosphatase activity.

Protocol 2: Continuous Spectrophotometric Assay for PRPP Synthetase Activity

Traditional PRPS assays required radioactive

Step-by-Step Methodology:

-

Lysate Preparation: Lyse cells in a non-denaturing buffer containing protease inhibitors and 10 mM MgCl

(Mg -

Reaction Mixture Setup: In a 96-well UV-transparent plate, combine the cell lysate with 5 mM Ribose-5-phosphate, 2 mM ATP, and 2 mM NAD

. -

Coupling Enzymes: Add an excess of Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and IMP dehydrogenase (IMPDH) ()[12].

-

Kinetic Readout: Monitor absorbance at 340 nm at 37°C for 30 minutes.

Causality Check: PRPS converts R5P + ATP to PRPP. HGPRT immediately consumes the newly formed PRPP + hypoxanthine to form IMP. IMPDH then oxidizes IMP to XMP, simultaneously reducing NAD

Workflow: Non-Radioactive Coupled Assay for PRPP Synthetase Activity.

Therapeutic Implications in Drug Development

The Ru5P-to-PRPP axis is a highly sought-after target in oncology and infectious diseases:

-

Cancer Metabolism: Rapidly proliferating tumor cells exhibit an upregulated non-oxidative PPP to meet the immense demand for nucleotide precursors ()[2]. Inhibitors targeting PRPS or RPIA can starve cancer cells of PRPP, inducing S-phase arrest and apoptosis ()[8].

-

Antiparasitic Drugs: Parasitic protists, such as Toxoplasma gondii and Plasmodium falciparum, heavily rely on the PPP for survival. Disrupting the transketolase or RPIA enzymes alters the Ru5P flux, severely dysregulating nucleic acid metabolism and causing parasite death ()[13].

References

-

Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. MDPI Cells.[Link]

-

rpiA - Ribose-5-phosphate isomerase A - Escherichia coli (strain K12). UniProt.[Link]

-

Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews (NIH PMC).[Link]

-

The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews (NIH).[Link]

-

rpiA - Ribose-5-phosphate isomerase A - Thermus thermophilus. UniProt.[Link]

-

Engineering ribose-5-phosphate isomerase B from a central carbon metabolic enzyme to a promising sugar biocatalyst. ResearchGate.[Link]

-

The reaction catalyzed by PRPP synthetase and metabolic pathways utilizing its product, PRPP. ResearchGate.[Link]

-

Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. MDPI Metabolites.[Link]

-

Stable isotope dilution mass spectrometric assay for PRPP using enzymatic procedures. Nucleosides Nucleotides Nucleic Acids (NIH).[Link]

-

PRPP-S Assay Kit. NOVOCIB. [Link]

- US5227296A - Enzymatic synthesis of isotopically labeled carbohydrates, nucleotides and citric acid intermediates.

-

Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease. medtigo Journal.[Link]

-

Function and therapeutic potential of transketolase enzymes in parasitic protists. ScienceDirect.[Link]

Sources

- 1. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability [mdpi.com]

- 2. Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease - medtigo Journal [journal.medtigo.com]

- 3. uniprot.org [uniprot.org]

- 4. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Stable isotope dilution mass spectrometric assay for PRPP using enzymatic procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US5227296A - Enzymatic synthesis of isotopically labeled carbohydrates, nucleotides and citric acid intermediates - Google Patents [patents.google.com]

- 12. novocib.com [novocib.com]

- 13. Redirecting [linkinghub.elsevier.com]

D-Ribulose 5-Phosphate: The Metabolic Nexus of the Pentose Phosphate Pathway

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

D-Ribulose 5-phosphate (Ru5P) is a five-carbon ketose phosphate that serves as the central architectural node of the Pentose Phosphate Pathway (PPP). Far from being a mere transitional intermediate, Ru5P dictates the bifurcation of carbon flux between reductive biosynthesis (NADPH generation), nucleotide synthesis (ribose 5-phosphate production), and energy generation (glycolysis)[1]. In the context of modern drug development—particularly in oncology and metabolic diseases—understanding the kinetic routing and metabolic flux of Ru5P provides a critical vector for therapeutic intervention[2].

This technical guide synthesizes the biochemical topography, kinetic parameters, and validated experimental methodologies required to accurately map and target Ru5P metabolism in cellular systems.

Biochemical Foundations & Network Topography

The PPP operates in two distinct phases: the irreversible oxidative phase and the reversible non-oxidative phase. Ru5P sits precisely at the intersection of these two domains.

-

The Oxidative Phase: Glucose-6-phosphate (G6P) undergoes oxidative decarboxylation, ultimately catalyzed by 6-phosphogluconate dehydrogenase (6PGDH), to yield Ru5P. This reaction is the primary cellular source of NADPH, which is essential for lipid biosynthesis and the maintenance of reduced glutathione (GSH) pools to combat reactive oxygen species (ROS)[1][3].

-

The Non-Oxidative Phase: Once generated, Ru5P faces a critical metabolic divergence. It acts as the substrate for two competing enzymes:

-

Ribose-5-phosphate isomerase (RPI): Converts Ru5P into the aldose Ribose 5-phosphate (R5P), the fundamental building block for de novo purine and pyrimidine biosynthesis[1][2].

-

Ribulose-5-phosphate 3-epimerase (RPE): Converts Ru5P into the ketose epimer Xylulose 5-phosphate (Xu5P), which subsequently feeds into glycolysis via transketolase (TKT) and transaldolase (TALDO)[2][4].

-

Network topology of the Pentose Phosphate Pathway centered on the Ru5P node.

Kinetic & Thermodynamic Profiling

To accurately model cellular metabolism, researchers must rely on precise kinetic parameters. The fate of Ru5P is determined by the relative affinities (

In various model organisms, RPI consistently demonstrates a lower

Quantitative Data Summary: Ru5P-Associated Enzyme Kinetics

The following table synthesizes kinetic parameters derived from structural and functional studies across different organisms, providing a baseline for computational flux modeling[5][6][7].

| Enzyme | Organism / Source | Substrate | |||

| RPI (RpiB) | Escherichia coli | Ribose 5-Phosphate | 1.1 ± 0.2 | 52 ± 2 | 47 ± 9 |

| RPI (RpiB) | Mycobacterium tuberculosis | Ribose 5-Phosphate | 1.0 ± 0.4 | 47 ± 2 | 50 ± 20 |

| RPI | Corynebacterium glutamicum | Ribose 5-Phosphate | 2.81 ± 1.25 | N/A | N/A |

| RPE | Corynebacterium glutamicum | Ribulose 5-Phosphate | 0.47 ± 0.04 | N/A | N/A |

| 6PGDH | Saccharomyces cerevisiae | 6-Phosphogluconate | ~0.1 (Est.) | ~10 (Est.) | N/A |

Note: Kinetic values are highly dependent on intracellular pH, temperature, and allosteric modulators. In cancer models, these parameters are often shifted due to post-translational modifications (e.g., lysine acetylation of 6PGDH)[4].

Metabolic Flux Analysis (MFA) of the Ru5P Node

Standard steady-state metabolomics only provides a snapshot of pool sizes, which is insufficient for understanding the dynamic routing of Ru5P. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard for quantifying the actual reaction rates (fluxes) through the PPP[8][9].

Causality in Experimental Design

-

Tracer Selection: While

-D-Ribulofuranose exists, it is not utilized as a tracer because it cannot be readily transported or phosphorylated by standard cellular machinery. Instead, [1,2-¹³C₂]glucose or [U-¹³C]glucose is used. [1,2-¹³C₂]glucose is particularly powerful: if it enters the PPP, the oxidative decarboxylation at 6PGDH removes the C1 carbon, generating an M+1 Ru5P isotopomer. If it bypasses the PPP and goes straight through glycolysis, it generates M+2 isotopomers. The ratio of M+1 to M+2 in downstream metabolites directly quantifies the PPP split ratio[8][9]. -

Quenching Dynamics: Intracellular Ru5P has a turnover rate on the order of milliseconds to seconds. Immediate cold quenching is mandatory. Failing to arrest metabolism instantly allows residual enzymatic activity to scramble the isotopic labeling pattern, rendering the data mathematically unsolvable[8].

Validated Protocol: ¹³C-MFA of the Pentose Phosphate Pathway

Phase 1: Cell Preparation & Isotopic Labeling

-

Seeding: Seed cells in 6-well plates and culture to 70-80% confluency to ensure logarithmic growth (steady-state metabolism)[8].

-

Medium Exchange: Aspirate standard medium. Wash cells rapidly with pre-warmed PBS (37°C) to remove residual unlabeled glucose.

-

Labeling: Introduce labeling medium containing a defined mixture of unlabeled and ¹³C-labeled glucose (e.g., 50%[1,2-¹³C₂]glucose).

-

Incubation: Incubate cells. For isotopic steady-state analysis, 8 to 24 hours is typically required depending on the cell line's doubling time[8].

Phase 2: Quenching and Extraction 5. Rapid Quench: Aspirate the labeling medium. Immediately (within <2 seconds) add ice-cold quenching solution (60% Methanol at -80°C). Causality: The extreme cold and organic solvent instantly denature metabolic enzymes, locking the Ru5P pool size and its mass isotopomer distribution (MDV). 6. Scraping: Scrape the cells on ice. Transfer the lysate to a pre-chilled microcentrifuge tube[8]. 7. Extraction: Vortex the lysate and centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins and cellular debris. 8. Drying: Transfer the metabolite-rich supernatant to a new tube and evaporate to dryness using a vacuum centrifuge.

Phase 3: Analysis 9. LC-MS/MS: Reconstitute the pellet and analyze via Liquid Chromatography-Tandem Mass Spectrometry. Extract the MDVs for Ru5P, R5P, Xu5P, and downstream glycolytic intermediates. 10. Computational Fitting: Regress the isotopomer data using iMFA software (e.g., INCA or FreeFlux) to generate a quantitative metabolic flux map[9].

Step-by-step workflow for 13C-Metabolic Flux Analysis of the PPP.

Pathophysiological Implications & Drug Development

The Ru5P node is highly dysregulated in various malignancies, making it a prime target for novel oncological therapies. Cancer cells hijack the PPP to sustain the Warburg effect, relying on Ru5P-derived R5P for rapid DNA replication, and Ru5P-linked NADPH production to survive the oxidative stress of the tumor microenvironment[1][4].

-

Targeting 6PGDH: In thyroid cancer (including anaplastic thyroid cancer, ATC), 6PGDH is significantly overexpressed. Inhibiting 6PGDH with compounds like physcion blocks the formation of Ru5P. This not only halts nucleotide biosynthesis but also depletes NADPH, resensitizing chemoresistant tumors to agents like doxorubicin[3].

-

RPIA as an Oncogene: Ribose-5-phosphate isomerase A (RPIA) is overexpressed in hepatocellular carcinoma (HCC) and colorectal cancer. Beyond its metabolic role of converting Ru5P to R5P, RPIA exhibits non-canonical functions, such as translocating to the nucleus to activate the

-catenin signaling cascade, thereby directly driving oncogenesis and cell proliferation[4]. -

Overcoming Drug Resistance: Sustained high levels of Ru5P and NADPH are hallmarks of drug resistance. Competitive inhibitors of the oxidative PPP, such as 6-aminonicotinamide (6-AN), have demonstrated success in inducing apoptosis in cancer models by starving the cells of Ru5P-derived antioxidant capacity[1][3].

For drug development professionals, the enzymes flanking the Ru5P node (6PGDH, RPI, RPE, and TKT) represent a fertile ground for developing allosteric inhibitors that can selectively starve tumor cells of their biosynthetic and antioxidant lifeblood without disrupting basal metabolism in healthy tissues.

References

-

Ge, T., et al. "The Role of the Pentose Phosphate Pathway in Diabetes and Cancer." Frontiers in Endocrinology / PMC. Available at:[Link]

-

Smallbone, K., et al. "Enzyme characterisation and kinetic modelling of the pentose phosphate pathway in yeast." ResearchGate. Available at:[Link]

-

Patra, K.C., & Hay, N. "The pentose phosphate pathway and cancer." Trends in Biochemical Sciences / PMC. Available at:[Link]

-

Roos, A.K. "Structural and Functional Studies of Ribose-5-phosphate isomerase B." DiVA Portal. Available at: [Link]

-

Jin, L., & Zhou, Y. "Crucial role of the pentose phosphate pathway in malignant tumors." Oncology Letters / Spandidos Publications. Available at:[Link]

-

OAE Publishing. "Review of pharmacological inhibition of thyroid cancer metabolism." OAE Publishing Inc. Available at: [Link]

-

Antoniewicz, M.R., et al. "Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease." ResearchGate. Available at:[Link]

-

Wang, Y., et al. "Characterization of the enzyme kinetics of EMP and HMP pathway in Corynebacterium glutamicum: reference for modeling metabolic networks." Frontiers in Bioengineering and Biotechnology / PMC. Available at:[Link]

Sources

- 1. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of the Pentose Phosphate Pathway in Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Characterization of the enzyme kinetics of EMP and HMP pathway in Corynebacterium glutamicum: reference for modeling metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

The Genesis of the Pentose Phosphate Pathway: The Identification of D-Ribulose 5-Phosphate

The following technical guide details the discovery, isolation, and identification of D-Ribulose 5-phosphate (Ru5P), a pivotal intermediate in the Pentose Phosphate Pathway (PPP).

Executive Summary

D-Ribulose 5-phosphate (Ru5P) represents the metabolic bridge between the oxidative decarboxylation of glucose and the non-oxidative sugar rearrangements that fuel nucleotide biosynthesis.[1] Its identification in the early 1950s by Bernard Horecker and colleagues was the "smoking gun" that confirmed the existence of a direct oxidation pathway for glucose, distinct from glycolysis. This guide reconstructs the historical and technical framework of this discovery, analyzing the classical biochemical protocols used to isolate Ru5P and contrasting them with modern mass spectrometry workflows.

Historical Genesis: The "Warburg" Era

Before Ru5P was identified, the metabolic fate of glucose was largely defined by the Embden-Meyerhof-Parnas (glycolysis) pathway. However, anomalies persisted:

-